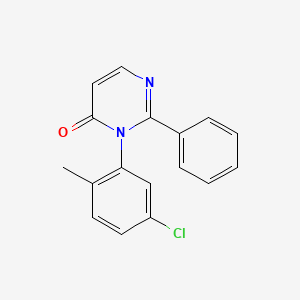
4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-ピリミジノン, 3-(5-クロロ-2-メチルフェニル)-2-フェニル- は、ピリミジノンファミリーに属するヘテロ環式化合物です。この化合物は、3位に5-クロロ-2-メチルフェニル基、2位にフェニル基で置換されたピリミジノン環の存在を特徴としています。
製法
合成経路と反応条件
4(3H)-ピリミジノン, 3-(5-クロロ-2-メチルフェニル)-2-フェニル-の合成は、通常、適切な出発物質を制御された条件下で縮合させることを伴います。一般的な方法の1つは、5-クロロ-2-メチルベンズアルデヒドとベンザミジン塩酸塩を塩基の存在下で反応させ、その後環化させてピリミジノン環を形成することです。反応条件には、エタノールまたはメタノールなどの溶媒を使用し、室温から還流条件まで温度を変化させることがよく含まれます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路を使用する可能性がありますが、より大規模に行われます。連続フローリアクターと最適化された反応条件を使用すると、製品の収率と純度を向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製技術を使用して、目的の化合物を高純度で得ます。
化学反応解析
反応の種類
4(3H)-ピリミジノン, 3-(5-クロロ-2-メチルフェニル)-2-フェニル- は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、この化合物を還元形に変換することができます。
置換: クロロ基は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はピリミジノン酸化物を生じさせる可能性がありますが、還元は還元されたピリミジノン誘導体を生成する可能性があります。置換反応は、さまざまな置換されたピリミジノンをもたらす可能性があります。
科学研究における用途
4(3H)-ピリミジノン, 3-(5-クロロ-2-メチルフェニル)-2-フェニル- は、科学研究においていくつかの用途があります。
化学: より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性を含む潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探求する研究が進行中です。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-methylbenzaldehyde with benzamidine hydrochloride in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction can produce reduced pyrimidinone derivatives. Substitution reactions can result in various substituted pyrimidinones.
科学的研究の応用
4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
4(3H)-ピリミジノン, 3-(5-クロロ-2-メチルフェニル)-2-フェニル- の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
2-(クロロメチル)-3-フェニルキナゾリン-4(3H)-オン: これらの化合物は構造的な類似性を共有しており、抗増殖活性について研究されています.
2-{[4-(4-ブロモフェニル)ピペラジン-1-イル)]メチル}-4-(3-クロロフェニル)-5-(4-メトキシフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオン: この化合物は、同様のヘテロ環構造を持ち、抗菌活性で知られています.
独自性
4(3H)-ピリミジノン, 3-(5-クロロ-2-メチルフェニル)-2-フェニル- は、その特定の置換パターンにより、独特の化学的および生物学的特性を有しており、ユニークです。ピリミジノンコアとクロロおよびフェニル置換基の組み合わせにより、さまざまな用途に適した汎用性の高い化合物となります。
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones: These compounds share structural similarities and are studied for their antiproliferative activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar heterocyclic structure and is known for its antibacterial activity.
Uniqueness
4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinone core with chloro and phenyl substituents makes it a versatile compound for various applications.
特性
CAS番号 |
89069-69-2 |
|---|---|
分子式 |
C17H13ClN2O |
分子量 |
296.7 g/mol |
IUPAC名 |
3-(5-chloro-2-methylphenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13ClN2O/c1-12-7-8-14(18)11-15(12)20-16(21)9-10-19-17(20)13-5-3-2-4-6-13/h2-11H,1H3 |
InChIキー |
GOTSODROYXXSOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C=CN=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


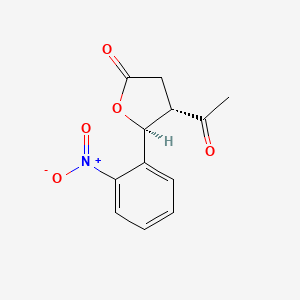


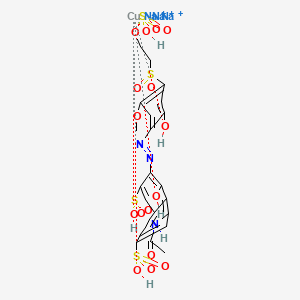
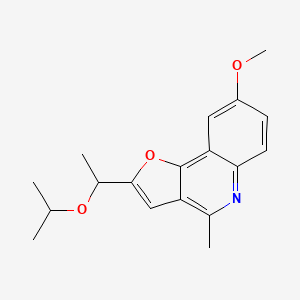

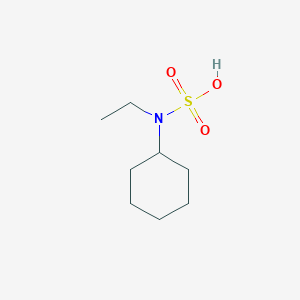
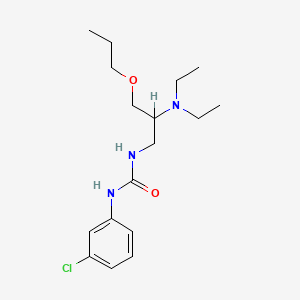

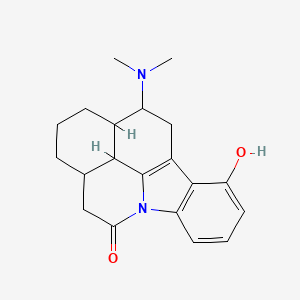

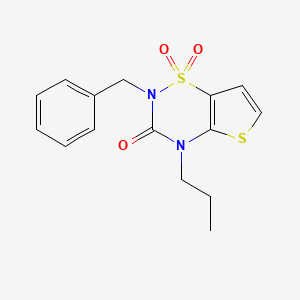
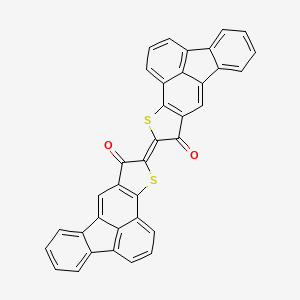
![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
